molecular formula C8H4F3NO2 B2688508 4-Hydroxy-3-(trifluoromethoxy)benzonitrile CAS No. 1093397-72-8

4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Cat. No.: B2688508
CAS No.: 1093397-72-8
M. Wt: 203.12
InChI Key: RBWKUPCGMZTOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-(trifluoromethoxy)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in battery applications, it acts as an electrolyte additive that forms a low-impedance protective film on the cathode surface, enhancing battery performance .

Comparison with Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile

Comparison: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group.

Properties

IUPAC Name

4-hydroxy-3-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKUPCGMZTOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-(trifluoromethoxy)benzamide (532 mg, 2.41 mmol) in dimethylformamide (3 ml) was added cyanuric chloride (223 mg, 1.21 mmol). The mixture was stirred for 25 and then water was added and the resulting solution was extracted 3 times with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford the title compound. Mass spectrum (ESI) 202.1 (M−1).
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.